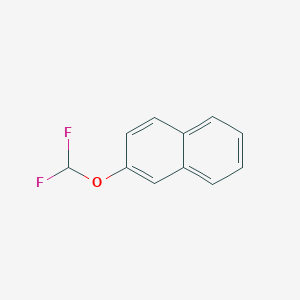

2-(Difluoromethoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDBYLNQKVKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364063 | |

| Record name | 2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-79-8 | |

| Record name | 2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)naphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics. Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention as a versatile substituent capable of modulating lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive technical overview of 2-(difluoromethoxy)naphthalene, a key building block that combines the desirable features of the naphthalene scaffold with the advantageous properties of the difluoromethoxy group. While specific experimental data for this compound is not widely available in the public domain, this guide will leverage data from closely related analogs and the well-documented properties of the difluoromethoxy moiety to provide a detailed and insightful resource for researchers.

Physicochemical Properties

The introduction of a difluoromethoxy group onto the naphthalene core is expected to significantly alter its physical and chemical properties compared to its non-fluorinated parent, 2-naphthol, or its methoxy analog, 2-methoxynaphthalene.

Core Physicochemical Data

While experimental data for this compound is scarce, the following table provides key identifiers and predicted or analogous data.

| Property | Value/Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 712-79-8 | [1][2][3] |

| Molecular Formula | C₁₁H₈F₂O | [2][3] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | Expected to be a crystalline solid or liquid at room temperature | Analog Comparison |

| Melting Point | Not reported. For comparison, 2-methoxynaphthalene has a melting point of 73-75 °C. | [4] |

| Boiling Point | Not reported. For comparison, 2-methoxynaphthalene has a boiling point of 274 °C. | [4] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Analog Comparison |

The Influence of the Difluoromethoxy Group

The -OCHF₂ group is a fascinating modulator of molecular properties:

-

Lipophilicity: The difluoromethoxy group is significantly more lipophilic than a hydroxyl or methoxy group. This increased lipophilicity can enhance membrane permeability and improve the absorption and distribution of drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly in comparison to a methoxy group which is prone to O-dealkylation. This can lead to a longer biological half-life.

-

Hydrogen Bonding: Unlike the trifluoromethoxy group, the C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can introduce new binding interactions with biological targets.

-

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the naphthalene ring.

Spectral Characterization (Predicted and Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region characteristic of a 2-substituted naphthalene. The difluoromethoxy group will present a unique triplet in the upfield region due to coupling with the two fluorine atoms.

-

Aromatic Protons (7.0 - 8.0 ppm): A complex multiplet pattern is expected for the seven protons on the naphthalene ring.

-

-OCHF₂ Proton (6.5 - 7.5 ppm, triplet): This proton will appear as a triplet with a characteristic J-coupling constant to the two fluorine atoms (²JH-F).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 11 carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

Naphthalene Carbons (110 - 135 ppm): Signals for the ten carbons of the naphthalene ring.

-

-OCHF₂ Carbon (110 - 120 ppm, triplet): A triplet signal due to the ¹JC-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the naphthalene ring and the C-F and C-O bonds of the difluoromethoxy group.

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aromatic C=C stretching: ~1500-1600 cm⁻¹

-

C-O stretching: ~1200-1300 cm⁻¹

-

C-F stretching: ~1000-1100 cm⁻¹ (strong, characteristic bands)

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 194. Fragmentation patterns would likely involve the loss of the difluoromethoxy group or cleavage of the naphthalene ring.

Synthesis and Reactivity

The most common method for the synthesis of aryl difluoromethyl ethers is the difluoromethylation of the corresponding phenol.

Synthetic Protocol: Difluoromethylation of 2-Naphthol

This protocol is a generalized procedure based on common methods for the difluoromethylation of phenols.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., sodium hydroxide, potassium carbonate) at room temperature. Stir the mixture until the 2-naphthol is completely deprotonated to form the sodium or potassium 2-naphthoxide salt.

-

Difluoromethylation: Introduce the difluoromethylating agent. Common reagents include chlorodifluoromethane (Freon 22), which acts as a difluorocarbene precursor, or electrophilic difluoromethylating agents like S-(difluoromethyl)diarylsulfonium salts. The reaction may require heating to proceed at a reasonable rate.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The naphthalene ring in this compound is expected to undergo electrophilic aromatic substitution reactions. The difluoromethoxy group is ortho-, para-directing, but its strong electron-withdrawing nature will deactivate the ring towards electrophilic attack compared to 2-methoxynaphthalene. The most likely positions for substitution are C1 and C4.

Applications in Research and Development

The unique properties of the difluoromethoxy group make this compound a valuable building block in several areas:

-

Drug Discovery: As a bioisostere for the hydroxyl or methoxy group, the -OCHF₂ moiety can be incorporated into naphthalene-based scaffolds to improve metabolic stability, modulate lipophilicity, and introduce new hydrogen bonding interactions. This is particularly relevant in the development of kinase inhibitors, GPCR ligands, and other therapeutic agents where the naphthalene core is a common pharmacophore.

-

Materials Science: The introduction of fluorine can alter the electronic and photophysical properties of the naphthalene system, making it a candidate for use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

-

Agrochemicals: Similar to pharmaceuticals, the enhanced metabolic stability and altered lipophilicity conferred by the difluoromethoxy group can be advantageous in the design of new pesticides and herbicides.

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound represents a valuable and versatile building block for researchers in medicinal chemistry, materials science, and agrochemicals. While specific experimental data for this compound is limited, a thorough understanding of the properties of the difluoromethoxy group and the chemistry of the naphthalene scaffold allows for a robust prediction of its behavior and potential applications. The ability to fine-tune physicochemical properties such as lipophilicity and metabolic stability makes this compound an attractive starting material for the synthesis of novel and improved functional molecules.

References

-

2-(Difluoromethyl)naphthalene | C11H8F2 | CID 15727493. PubChem. Available from: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]

-

2,3-Bis(difluoromethyl)naphthalene | C12H8F4 | CID 19347529. PubChem. Available from: [Link]

-

2-Methoxynaphthalene. SpectraBase. Available from: [Link]

-

Accessing Structurally Diverse Aryl Difluoromethyl Ethers with Bromo(difluoro)acetic Acid. ResearchGate. Available from: [Link]

-

Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. ResearchGate. Available from: [Link]

-

2-Methoxynaphthalene | C11H10O | CID 7119. PubChem. Available from: [Link]

-

1-(2-Difluoromethoxy-phenyl)-3-naphthalen-1-yl-thiourea - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

-

Naphthalene, 2-methoxy-. NIST WebBook. Available from: [Link]

-

Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Research. Available from: [Link]

-

Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities by Springer Nature. Available from: [Link]

-

Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. Available from: [Link]

-

One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. Available from: [Link]

-

Naphthalene, 2-methoxy-. NIST WebBook. Available from: [Link]

-

2-Naphthol Synthesis from Naphthalene. YouTube. Available from: [Link]

- Novel process for efficiently and continuously synthesizing 2-naphthol. Google Patents.

-

Mid-IR Spectra of Naphthalene in H₂O. The Astrophysics & Astrochemistry Laboratory. Available from: [Link]

-

The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. Available from: [Link]

-

Mass spectra of products and fragments from naphthalene formed in... ResearchGate. Available from: [Link]

-

2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

2-(Benzyloxy)naphthalene - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investigation. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)naphthalene (CAS 712-79-8)

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)naphthalene, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, synthesis, analytical characterization, and its burgeoning role in modern medicinal chemistry.

Core Molecular Attributes and Physicochemical Profile

This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, distinguished by the presence of a difluoromethoxy group (-OCF₂H) at the C-2 position of the naphthalene ring. This substitution profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 712-79-8 | [1] |

| Molecular Formula | C₁₁H₈F₂O | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | [3] |

| Melting Point | No data available | [4] |

| Solubility | Moderately soluble in organic solvents. Specific data not readily available. | [5] |

| Appearance | Solid (form not specified) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

It is important to note that while some physical properties have been reported, a comprehensive experimental characterization of this compound is not extensively documented in publicly available literature.[4] The provided boiling point is a predicted value.

Synthesis of this compound: A Methodological Approach

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous difluoromethoxylation reactions.[6]

Materials:

-

2-Naphthol

-

Potassium hydroxide (KOH) or Sodium Hydride (NaH)

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-naphthol (1 equivalent).

-

Deprotonation: Dissolve the 2-naphthol in anhydrous DMF. To this solution, add potassium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete formation of the potassium 2-naphthoxide salt.

-

Difluoromethoxylation: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture. Heat the mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive naphthoxide intermediate by water.

-

Base Selection: A strong base like KOH or NaH is required to fully deprotonate the phenolic hydroxyl group of 2-naphthol, forming the nucleophilic naphthoxide.

-

Difluorocarbene Source: Sodium chlorodifluoroacetate is a commonly used, commercially available precursor that generates difluorocarbene (:CF₂) upon heating.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the difluoromethoxy group (-OCH F₂) due to coupling with the two fluorine atoms. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the naphthalene ring and a triplet for the carbon of the difluoromethoxy group (-OC F₂H) due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.[7][8]

Table 2: Representative GC-MS Parameters

| Parameter | Setting |

| Column | 5% Phenyl-methylpolysiloxane (or similar) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194.18. Fragmentation patterns will be characteristic of the naphthalene core and the loss of the difluoromethoxy group.

Applications in Drug Discovery and Development

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The introduction of a difluoromethoxy group offers several advantages in drug design:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to metabolic cleavage, particularly by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.[9]

-

Modulation of Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

-

Hydrogen Bonding Potential: Unlike the trifluoromethyl group (-CF₃), the difluoromethoxy group (-OCF₂H) can act as a hydrogen bond donor, enabling unique interactions with biological targets such as enzymes and receptors.[9]

A significant application of difluoromethoxy-substituted naphthalene derivatives is in the development of kinase inhibitors for cancer therapy. For instance, naphthalene-based compounds bearing a difluoromethoxy group have shown potent and selective inhibitory activity against various Raf kinase isoforms, which are key components of the MAPK signaling pathway often dysregulated in cancers like melanoma.[9][10]

Diagram 2: Role of Naphthalene-based Kinase Inhibitors in the MAPK Pathway

Caption: Inhibition of the MAPK signaling pathway by a naphthalene-based kinase inhibitor.

Safety and Handling

According to available safety data sheets, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[4][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a rigid naphthalene core and a metabolically robust, lipophilic, and hydrogen-bond-donating difluoromethoxy group makes it particularly attractive for applications in drug discovery, especially in the design of next-generation kinase inhibitors. While some of its physicochemical properties are yet to be fully characterized, the established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. As the demand for sophisticated fluorinated intermediates grows, the importance of this compound in both academic and industrial research is set to increase.

References

- Smolecule. This compound-5-acetonitrile.

- Benchchem. 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene.

- Benchchem. 2,6-Bis(difluoromethoxy)naphthalene.

- ChemicalBook. This compound - Safety Data Sheet.

- ChemicalBook. This compound | 712-79-8.

- Lab-Chemicals.Com. This compound, 98%.

- MySkinRecipes. This compound.

- BLD Pharm. 712-79-8|this compound.

- The Royal Society of Chemistry. Supporting Information.

- Chemexpress. CAS 712-79-8|this compound.

- PubMed Central. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.

- Angene Chemical. Safety Data Sheet - this compound.

- PubMed Central. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- Asian Journal of Chemistry. Determination of Naphthalene Content by Gas Chromatography.

- Benchchem. Application Note: Analysis of 2-Naphthalenemethanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

- 1. This compound | 712-79-8 [chemicalbook.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Buy this compound-5-acetonitrile [smolecule.com]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Structure and Bonding of 2-(Difluoromethoxy)naphthalene

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 2-(difluoromethoxy)naphthalene, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We will delve into the nuanced interplay of its naphthalene core and the influential difluoromethoxy substituent. This document will explore the molecule's synthesis, spectroscopic characterization, and conformational properties. The critical role of the difluoromethoxy group in modulating electronic properties, metabolic stability, and intermolecular interactions will be a central focus, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of a wide array of functional molecules, from pharmaceuticals to high-performance materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[3][4] The strategic functionalization of the naphthalene core allows for the fine-tuning of a molecule's physicochemical and biological properties.

In recent years, the incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that are highly advantageous for developing novel therapeutic agents. Unlike the more common trifluoromethyl group, the difluoromethoxy moiety can act as a hydrogen bond donor, enabling specific and favorable interactions with biological targets such as enzymes and receptors.[3] Furthermore, the high strength of the carbon-fluorine bond enhances the metabolic and thermal stability of the parent molecule.[3]

This guide focuses on this compound, a molecule that marries the foundational naphthalene framework with the property-modulating capabilities of the difluoromethoxy group. Understanding the intricate details of its structure and bonding is paramount for leveraging its full potential in scientific research and development.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar naphthalene ring system with a difluoromethoxy group attached at the C2 position.

Key Structural Features:

-

Naphthalene Core: A rigid, planar aromatic system composed of two fused benzene rings. This planarity is a key feature in designing molecules for applications in materials science, such as liquid crystals.[3]

-

Difluoromethoxy Group (-OCF₂H): This substituent introduces significant changes to the electronic and steric landscape of the naphthalene core.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 712-79-8 | [5] |

| Molecular Formula | C₁₁H₈F₂O | [6] |

| Molecular Weight | 194.18 g/mol | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

The bonding within the naphthalene ring is characterized by delocalized π-electrons across the ten carbon atoms, resulting in a stable aromatic system. The attachment of the difluoromethoxy group introduces both inductive and resonance effects that modulate the electron density of the naphthalene ring. The highly electronegative fluorine atoms withdraw electron density through the σ-bond framework (inductive effect), while the oxygen atom can donate a lone pair of electrons into the aromatic system (resonance effect). The interplay of these effects influences the reactivity and interaction profile of the molecule.

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound can be achieved through several routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of 2-hydroxynaphthalene (β-naphthol) with a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H), in the presence of a base.[3]

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Reactant Preparation: Dissolve 2-hydroxynaphthalene in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Base Addition: Add a strong base, such as potassium hydroxide or sodium hydride, to deprotonate the hydroxyl group, forming the corresponding naphthoxide.

-

Difluoromethylation: Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas through the solution or by adding a reagent like diethyl (bromodifluoromethyl)phosphonate).[7]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure and purity of this compound. While specific spectral data can vary slightly based on the solvent and instrument used, the following are expected characteristic features:

-

¹H NMR: The proton spectrum will show signals corresponding to the aromatic protons on the naphthalene ring and a characteristic triplet for the proton of the -OCF₂H group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will display signals for the ten unique carbons of the naphthalene core and a signal for the carbon of the difluoromethoxy group, which will be split into a triplet by the two attached fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a doublet by the adjacent proton, is expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ).[6]

Conformational Analysis

The flexibility of the difluoromethoxy group allows for different spatial orientations relative to the naphthalene ring. The C-O-C bond angle and the rotation around the C-O and C-C bonds determine the overall conformation of the molecule. Computational chemistry methods are valuable tools for investigating the conformational landscape of such molecules.[8] Studies on similar fluorinated compounds have shown that fluorine substitution can significantly influence alkane chain conformation, with a notable dependence on the polarity of the medium.[9]

While the naphthalene core is rigid, the orientation of the -OCF₂H group can be described by the torsion angle between the plane of the naphthalene ring and the C-O-C plane. The most stable conformation will be a balance between steric hindrance and electronic interactions. It is plausible that the conformation where the C-H bond of the difluoromethoxy group is oriented away from the naphthalene ring is energetically favored to minimize steric clash.

Relevance in Drug Development

The unique properties of the difluoromethoxy group make this compound and its derivatives highly valuable in drug discovery.

-

Metabolic Stability: The strong C-F bonds increase resistance to metabolic degradation, particularly oxidative metabolism, which can lead to improved pharmacokinetic profiles of drug candidates.[3][10]

-

Hydrogen Bonding Capacity: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, which is a significant advantage over the trifluoromethyl group. This allows for additional and potentially stronger interactions with biological targets.[3]

-

Modulation of Physicochemical Properties: The introduction of the difluoromethoxy group alters properties such as lipophilicity and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[3]

-

Bioisosteric Replacement: The -OCF₂H group can serve as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, allowing for the optimization of a lead compound's properties while maintaining its core binding interactions.

Recent research has highlighted the potential of naphthalene derivatives bearing a difluoromethoxy group as potent inhibitors of various kinases, such as Raf kinases, which are implicated in cancers like melanoma.[3][11]

Conclusion

This compound is a molecule of considerable scientific interest, primarily due to the advantageous properties conferred by the difluoromethoxy group. Its unique structural and electronic features, including enhanced metabolic stability and the ability to act as a hydrogen bond donor, make it a valuable building block in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, structure, and bonding, as detailed in this guide, is essential for harnessing its full potential in future research and development endeavors.

References

- Smolecule. This compound-5-acetonitrile.

- Benchchem. 2,6-Bis(difluoromethoxy)naphthalene.

- ChemicalBook. This compound | 712-79-8.

- PubChem. 2-(Difluoromethyl)naphthalene.

- ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF.

- Lab-Chemicals.Com. This compound, 98%.

- PMC. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- AbacipharmTech. This compound.

- Chemsrc. 2,6-Bis(difluoromethoxy)naphthalene | CAS#:1261487-68-6.

- PMC. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening.

- Benchchem. 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene.

- BLD Pharm. 1261488-19-0|this compound-3-methanol.

- BLD Pharm. 712-79-8|this compound.

- Life Chemicals. Functionalized Naphthalenes For Diverse Applications.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Sigma-Aldrich. 2-(Difluoromethyl)naphthalene | 140135-76-8.

- PubChem. 2-Fluoronaphthalene.

- PMC. Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione.

- ScholarWorks@CWU. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.

- Semantic Scholar. Conformational Analysis of 1,3-Difluorinated Alkanes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 712-79-8 [chemicalbook.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(Difluoromethoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-(Difluoromethoxy)naphthalene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group onto the naphthalene scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of its solubility and stability is paramount for its effective application in research and development.

While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its handling, formulation, and stability assessment. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| CAS Number | 712-79-8 | [1] |

| Molecular Formula | C₁₁H₈F₂O | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Boiling Point | 110-112 °C (at 3.5 Torr) | [2] |

| Storage | Sealed in a dry place at room temperature | [2][3] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation feasibility, and reaction kinetics. The introduction of the difluoromethoxy group is anticipated to increase the lipophilicity of the naphthalene core.

Predicted Solubility Behavior

Based on the behavior of the parent naphthalene molecule and related fluorinated compounds, the following solubility profile for this compound can be anticipated:

-

Aqueous Solubility: The aqueous solubility is expected to be low. Naphthalene itself has a very limited solubility in water[4]. The lipophilic nature of the difluoromethoxy group will likely further decrease its solubility in aqueous media.

-

Organic Solvent Solubility: this compound is predicted to exhibit moderate to good solubility in a range of common organic solvents. A related compound, this compound-5-acetonitrile, is described as having moderate solubility in organic solvents[5]. Solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are likely to be effective in dissolving this compound. The solubility of naphthalene in ethanol, for instance, has been well-documented and increases with temperature[4][6][7].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the universally accepted shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Principle: An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a validated analytical method.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Validated HPLC-UV or UPLC-MS method for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Equilibrate for a predetermined period (typically 24-48 hours) to ensure the system reaches equilibrium. The shaking speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To eliminate any undissolved microparticles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L.

Stability Profile

The chemical stability of this compound under various stress conditions is a critical determinant of its shelf-life, formulation robustness, and potential degradation pathways. The difluoromethoxy group is generally considered to enhance metabolic and thermal stability compared to a methoxy group[8].

Predicted Stability Characteristics

-

Hydrolytic Stability: The difluoromethoxy group is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH and elevated temperatures could potentially lead to hydrolysis, yielding 2-naphthol and difluoromethanol, which would further decompose. Studies on naphthalene sulfonic acids have shown that the stability of naphthalene derivatives can be significantly influenced by pH and temperature[9][10][11].

-

Thermal Stability: The presence of the C-F bonds in the difluoromethoxy group suggests good thermal stability. Thermal degradation of related naphthalene compounds typically occurs at temperatures above 300°C[9].

-

Photostability: Aromatic compounds, including naphthalenes, can be susceptible to photodegradation upon exposure to UV light[12]. The extent of this degradation for this compound is currently unknown.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

3.2.1. Hydrolytic Stability

-

Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer) media.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw aliquots.

-

Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

3.2.2. Thermal Stability

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.

-

Analysis: At various time points, analyze the samples to assess for degradation.

3.2.3. Photostability

-

Exposure: Expose a solution of this compound to a light source as specified in the ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8].

-

Control: Protect a control sample from light by wrapping the container in aluminum foil.

-

Analysis: Analyze the exposed and control samples at the end of the exposure period to determine the extent of photodegradation.

Analytical Methodologies

Robust analytical methods are essential for the accurate quantification of this compound and the characterization of its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the recommended primary analytical technique for purity assessment and stability studies.

Starting HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan (likely around 220-230 nm based on the naphthalene chromophore)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to standard guidelines.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of degradation products and for providing structural confirmation of the parent compound. The expected molecular ion [M+H]⁺ for this compound would be at m/z 195.06.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the definitive structural elucidation and purity confirmation of this compound. The ¹⁹F NMR will be particularly informative for characterizing the difluoromethoxy group.

Conclusion

This compound is a compound with significant potential in various scientific domains. While specific experimental data on its solubility and stability are currently limited, this guide provides a comprehensive framework based on the properties of analogous structures and established scientific principles. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support their research and development activities. A thorough understanding and experimental determination of the solubility and stability of this compound are critical for its successful application and the generation of reliable and reproducible scientific outcomes.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Difluoromethyl)naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation of genotoxic derivatives of naphthalene. Retrieved from [Link]

-

SpringerLink. (n.d.). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic degradation of naphthalene: (a) catalyst dosages; (b) kinetic study. Retrieved from [Link]

-

ACS Publications. (2025, August 6). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. Retrieved from [Link]

-

Wiley Online Library. (2025, August 6). Hydrolysis of aliphatic naphthalene diimides: Effect of charge placement in the side chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene in methanol solutions (23 °C). Retrieved from [Link]

-

PubMed. (2009). Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Retrieved from [Link]

-

ScienceDirect. (2021, July 23). The joint effect of naphthalene-system and defects on dye removal by UiO-66 derivatives. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Retrieved from [Link]

-

WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

PubMed. (2019, January 30). Photodegradation of naphthalene over Fe3O4 under visible light irradiation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]

-

PubMed. (2019, January 29). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene (decadic logarithm of the mole fraction log(x...). Retrieved from [Link]

-

University of Iceland. (2021, December 8). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Retrieved from [Link]

-

Reddit. (2024, April 29). What is the explanation behind 2 H-NMR signals for naphthalene?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene with Ethanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]

- Google Patents. (n.d.). WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a....

- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

Sources

- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 712-79-8 [chemicalbook.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound-5-acetonitrile [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 10. WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a naphthalene-sulphonating mixture - Google Patents [patents.google.com]

- 11. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 12. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Difluoromethoxy Group: A Technical Guide to the Discovery, Synthesis, and Application of Difluoromethoxyarenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethoxy (-OCF2H) group has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry and materials science. Valued for its unique physicochemical properties, it serves as a crucial bioisosteric replacement for less stable or less effective functional groups, enhancing metabolic stability, modulating lipophilicity, and engaging in weak hydrogen bonding. This guide provides an in-depth exploration of the discovery and history of difluoromethoxyarenes, tracing their origins from early academic curiosities to their current status as privileged motifs in drug discovery. We will delve into the evolution of synthetic methodologies, from hazardous early techniques to the sophisticated and robust protocols employed today. Detailed experimental procedures, mechanistic insights, and a comparative analysis of the -OCF2H group's properties will equip researchers with the foundational knowledge and practical tools necessary to leverage this remarkable functional group in their own research endeavors.

A Historical Perspective: From Hazardous Gases to Versatile Reagents

The story of difluoromethoxyarenes is intrinsically linked to the chemistry of difluorocarbene (:CF2), a reactive intermediate that is both the key to their synthesis and the source of early experimental challenges.

The Dawn of Difluorocarbene Chemistry

The mid-20th century witnessed pioneering work in the field of fluorine chemistry. The research of chemists like Robert Neville Haszeldine in the 1950s laid the groundwork for understanding and generating highly reactive fluorinated species.[1] Haszeldine's extensive work on fluoroalkyl derivatives and the development of new routes to carbenes was instrumental in creating the intellectual framework from which difluorocarbene chemistry could emerge.[1] Concurrently, Haszeldine and his co-workers developed sodium chlorodifluoroacetate as one of the first practical reagents for generating difluorocarbene through thermal decarboxylation, a significant step away from gaseous, difficult-to-handle precursors.

The First Synthesis of a Difluoromethoxyarene

The first documented synthesis of an aryl difluoromethyl ether is credited to Thomas G. Miller and John W. Thanassi in 1960. Their method involved the reaction of phenols with chlorodifluoromethane (CHClF2), commercially known as Freon-22, under basic conditions. This process, while groundbreaking, relied on a pressurized, gaseous reagent that was later identified as a significant ozone-depleting substance. The environmental concerns associated with Freon-22 and other chlorofluorocarbons (CFCs), culminating in the Montreal Protocol, provided a powerful impetus for the chemistry community to develop safer and more sustainable methods for introducing the -OCF2H group.

The Post-Freon Era: A Renaissance in Reagent Development

The limitations of the Freon-22-based method spurred innovation, leading to a host of new reagents and protocols for the synthesis of difluoromethoxyarenes. The central challenge was to identify a stable, easily handled precursor that could generate difluorocarbene under mild conditions. This led to the development and popularization of several key reagents:

-

Sodium Chlorodifluoroacetate (ClCF2CO2Na): Though developed early on, its utility became more pronounced as a safer alternative to CFCs. It generates difluorocarbene via thermal decarboxylation.

-

Fluoroform (CHF3): As a non-ozone-depleting, inexpensive byproduct of Teflon manufacturing, fluoroform emerged as an attractive difluorocarbene source.[2] Reactions typically involve deprotonation with a strong base to generate the trifluoromethyl anion, which then eliminates a fluoride ion.

-

Difluoromethyltriflate (HCF2OTf): This non-ozone-depleting liquid reagent allows for the rapid and high-yielding difluoromethylation of phenols at room temperature.[3]

-

Modern Silyl Reagents (e.g., TMSCF2Br): These reagents offer excellent reactivity and can be activated under various conditions, providing versatility in synthesis.

This evolution reflects a driving principle in synthetic chemistry: the pursuit of not just efficacy, but also safety, sustainability, and practicality.

The Difluoromethoxy Group as a Bioisostere: A Physicochemical Deep Dive

The utility of the difluoromethoxy group in drug design stems from its unique combination of electronic and steric properties, which allow it to serve as a bioisosteric replacement for other functional groups, notably the methoxy (-OCH3) and hydroxyl (-OH) moieties.

Comparative Physicochemical Properties

The strategic replacement of a methoxy or hydroxyl group with a difluoromethoxy group can profoundly alter a molecule's properties in a beneficial way.

| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity (π) | ~ -0.02 | ~ +0.45 | ~ +1.04 |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing |

| Metabolic Stability | Prone to O-demethylation | Highly stable | Exceptionally stable |

| Hydrogen Bond Ability | Acceptor | Weak Donor / Acceptor | Acceptor |

| Conformation | Tends to be planar with arene ring | Orthogonal preference | Orthogonal preference |

Data compiled from multiple sources.

Key Advantages in Drug Design

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the -OCF2H group highly resistant to oxidative metabolism, particularly the O-demethylation that is a common metabolic pathway for methoxyarenes. This often leads to an improved pharmacokinetic profile and a longer drug half-life.

-

Modulation of Lipophilicity: The -OCF2H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group. This "tunable" lipophilicity allows medicinal chemists to optimize a drug candidate's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Weak Hydrogen Bond Donor: The hydrogen atom in the -OCF2H group is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor.[3][4][5][6] This unique capability, absent in methoxy and trifluoromethoxy groups, allows for novel interactions with biological targets, potentially increasing binding affinity and selectivity. It can act as a bioisostere for hydroxyl or thiol groups in this context.[3][4]

-

Altered Acidity of Proximal Groups: As a strong electron-withdrawing group, the -OCF2H moiety can significantly lower the pKa of nearby acidic protons, which can be a crucial factor in modulating a drug's interaction with its target.

Synthetic Methodologies: From Benchtop to Scale-Up

The synthesis of difluoromethoxyarenes is almost exclusively achieved via the reaction of a phenoxide with a difluorocarbene precursor. The choice of reagent and conditions depends on factors such as substrate scope, functional group tolerance, scale, and cost.

General Reaction Mechanism

The unifying mechanism for the most common methods involves a two-step process: deprotonation of the parent phenol to form a nucleophilic phenoxide, followed by the trapping of an electrophilic difluorocarbene intermediate.

Caption: General mechanism for difluoromethoxyarene synthesis.

Key Experimental Protocols

This method is widely used due to the reagent's stability, commercial availability, and relatively low toxicity. The protocol is robust and has been published in Organic Syntheses, highlighting its reliability.[4]

Reaction: Ar-OH + ClCF2CO2Na → Ar-OCF2H

Step-by-Step Procedure (Adapted from Organic Syntheses, 2022, 99, 164-181): [4]

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen three times.

-

Solvent Addition: Add dry DMF and deionized water via syringe.

-

Degassing: Degas the solution by bubbling nitrogen through it for 1 hour.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen.

-

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 2 hours. Vigorous gas evolution (CO2) will be observed.

-

Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer multiple times with hexanes.

-

Washing: Wash the combined organic layers with saturated sodium chloride solution and then with a 10% aqueous lithium chloride solution to remove residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity after workup, but can be further purified by silica gel chromatography if necessary.

Caption: Workflow for synthesis using sodium chlorodifluoroacetate.

This method utilizes inexpensive fluoroform gas as the difluorocarbene source. It requires handling a gas but is highly atom-economical.

Reaction: Ar-OH + CHF3 → Ar-OCF2H

Step-by-Step Procedure (Adapted from J. Org. Chem. 2013, 78, 17, 8820–8825): [2]

-

Setup: In a three-necked round-bottomed flask under a nitrogen atmosphere, dissolve potassium hydroxide (10-15 equiv) in water.

-

Phenoxide Formation: Add the phenol (1.0 equiv) and stir for 30 minutes.

-

Solvent Addition: Add a co-solvent such as acetonitrile or dioxane.

-

Gas Introduction: Bubble fluoroform gas slowly into the stirred mixture from a cylinder for a designated period (e.g., 2-4 hours) at room temperature or elevated temperature (e.g., 50 °C for dioxane).

-

Reaction Completion: After the gas addition is complete, stir the mixture for an additional hour.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the organic phase and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography.

Application in Drug Discovery: The Roflumilast Case Study

The practical impact of difluoromethoxyarenes is powerfully illustrated by their incorporation into marketed pharmaceuticals. A prime example is Roflumilast (trade names Daliresp, Daxas), a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).

The structure of Roflumilast features a 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzoyl moiety. The difluoromethoxy group was a deliberate design choice to enhance the metabolic stability of the molecule, preventing the O-demethylation that would occur with a simple methoxy group. This modification contributes to the drug's favorable pharmacokinetic profile, allowing for once-daily dosing.

The synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, often employs the difluoromethylation of a corresponding 4-hydroxy precursor, showcasing the industrial relevance of the synthetic methods described in this guide.

Conclusion and Future Outlook

From their initial discovery through curiosity-driven research to their current role as a privileged functional group in drug development, difluoromethoxyarenes have undergone a remarkable journey. The evolution of their synthesis from hazardous, ozone-depleting reagents to safe, stable, and scalable modern protocols is a testament to the ingenuity of the chemical sciences. The unique blend of metabolic stability, modulated lipophilicity, and weak hydrogen-bonding capability offered by the -OCF2H group ensures its continued and expanding role in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more sophisticated and selective methods for the introduction of this versatile moiety, further empowering researchers to precisely tune molecular properties and unlock new scientific frontiers.

References

-

Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K. Difluoromethylation of Phenols. Org. Synth.2022 , 99, 164–181. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

Prakash, G. K. S.; Shao, N.; Wang, F.; Ni, C.; Hu, J. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC, 2014 . [Link]

-

Prakash, G. K. S.; Zhang, Z.; Wang, F.; Munoz, S. B.; Olah, G. A. Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. J. Org. Chem.2013 , 78 (17), 8820–8825. [Link]

-

Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem.2017 . [Link]

-

Feng, Z.; Min, Q.; Zhang, X. Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein J. Org. Chem.2019 . [Link]

-

Ni, F.; Li, J. A new route to Roflumilast via copper-catalyzed hydroxylation. ResearchGate, 2012 . [Link]

- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

- Google Patents.

-

Miller, T. G.; Thanassi, J. W. The Preparation of Aryl Difluoromethyl Ethers. J. Org. Chem.1960 , 25 (11), 2009–2012. [Link]

-

Hu, J.; Wang, F.; Ni, C. Recent Advances in the Synthetic Application of Difluorocarbene. SYNTHESIS2012 , 44 (11), 1605-1624. [Link]

-

Fields, R.; Haszeldine, R. N. Robert Neville Haszeldine. 3 May 1925—13 October 2016. Biographical Memoirs of Fellows of the Royal Society, 2019 . [Link]

Sources

Unlocking the Potential of 2-(Difluoromethoxy)naphthalene: A Technical Guide for Researchers

Introduction: The Strategic Value of the Difluoromethoxy Group on a Privileged Scaffold

In the landscape of modern chemical research, the strategic incorporation of fluorine is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of molecules. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a compelling substituent, offering a unique balance of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. When appended to a naphthalene scaffold, a core structure in numerous FDA-approved drugs and advanced materials, 2-(difluoromethoxy)naphthalene presents a fertile ground for the exploration of novel therapeutics, functional materials, and synthetic methodologies.

This technical guide provides an in-depth exploration of potential research areas for this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple survey of the literature, this document offers a rationale for specific research avenues, detailed experimental protocols, and a forward-looking perspective on the untapped potential of this versatile molecule.

Part 1: Medicinal Chemistry - A New Frontier in Kinase Inhibition and Beyond

The naphthalene core is a privileged scaffold in medicinal chemistry, and the introduction of a difluoromethoxy group at the 2-position opens up new avenues for drug design, primarily through its role as a bioisostere and a metabolic shield.

The Difluoromethoxy Group as a Superior Bioisostere

The -OCF₂H group serves as an excellent bioisostere for the methoxy (-OCH₃) and hydroxyl (-OH) groups, offering a unique combination of steric and electronic properties.[1] Unlike the methoxy group, the difluoromethoxy group is a weak hydrogen bond donor, which can introduce new, favorable interactions with biological targets.[2] Furthermore, its electron-withdrawing nature can influence the pKa of neighboring functionalities, potentially improving drug-receptor interactions.

A compelling starting point for research is the direct comparison of this compound with its methoxy analogue, 2-methoxynaphthalene, in various biological assays. This head-to-head comparison can provide a clear understanding of the advantages conferred by the -OCF₂H group.

| Property | 2-Methoxynaphthalene | This compound | Rationale for Investigation |

| Calculated LogP | ~3.5[3] | Higher than 2-methoxynaphthalene | To quantify the impact on lipophilicity and its implications for cell permeability and off-target effects. |

| Metabolic Stability | Susceptible to O-demethylation | Expected to be higher | The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group more resistant to oxidative metabolism.[2][4] |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor | The hydrogen on the difluoromethyl carbon can act as a weak hydrogen bond donor, potentially leading to new binding interactions. |

| Dipole Moment | Lower | Higher | The electronegative fluorine atoms create a stronger dipole moment, which can influence long-range interactions with target proteins. |

Pan-Raf Kinase Inhibition: A Case Study

Recent research has highlighted the potential of naphthalene-based diarylamides as pan-Raf kinase inhibitors for the treatment of melanoma.[5][6] Notably, a derivative featuring a difluoromethoxy group (compound 9a) demonstrated potent inhibitory activity against B-RafWT, B-RafV600E, and c-Raf.[7] This provides a strong rationale for exploring this compound as a key building block for novel kinase inhibitors.

Proposed Research Workflow:

Caption: Proposed workflow for the development of this compound-based pan-Raf kinase inhibitors.

Experimental Protocol: Pan-Raf Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of synthesized compounds against various Raf kinase isoforms.

-

Reagents and Materials:

-

Recombinant human B-Raf, c-Raf, and B-Raf V600E kinases (e.g., from SignalChem).

-

MEK1 (inactive) as substrate.

-

ATP.

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of the test compound or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing MEK1 and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Causality behind Experimental Choices:

-

The use of multiple Raf isoforms is crucial to identify pan-inhibitors, which are less susceptible to resistance mechanisms.[8][9]

-

The ADP-Glo™ assay is a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.

Metabolic Stability Assessment

The enhanced metabolic stability of the difluoromethoxy group is a key advantage.[4] A robust in vitro assay is essential to quantify this property.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Test compound and positive control (e.g., a compound with known metabolic instability) dissolved in DMSO.

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system.

-

-

Procedure:

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

In a 96-well plate, add the test compound to the HLM suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10][11]

-

Part 2: Synthetic Chemistry - Expanding the Molecular Toolkit

The utility of this compound as a research tool is directly linked to the ability to efficiently synthesize it and its derivatives.

Synthesis of this compound

The most common method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.[12]

Reaction Scheme:

Caption: Synthesis of this compound from 2-naphthol.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

2-Naphthol.

-

Sodium chlorodifluoroacetate (ClCF₂COONa).

-

Dimethylformamide (DMF).

-

Standard glassware for organic synthesis.

-

-

Procedure:

-

To a solution of 2-naphthol in DMF, add sodium chlorodifluoroacetate.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

C-H Functionalization for Derivative Synthesis

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules.[13][14][15] The naphthalene ring system offers multiple sites for C-H activation, and the electronic properties of the difluoromethoxy group will influence the regioselectivity of these reactions.[16]

Proposed Research Directions:

-

Palladium-catalyzed C-H arylation: To introduce diverse aryl and heteroaryl substituents at various positions on the naphthalene ring.

-

Rhodium-catalyzed C-H amination: To install amine functionalities, which are common in bioactive molecules.

-

Copper-catalyzed C-H trifluoromethylation: To further explore the impact of fluorine substitution on biological activity.

Logical Framework for C-H Functionalization:

Caption: General workflow for the C-H functionalization of this compound.

Part 3: Materials Science - Exploring Photophysical Properties

Naphthalene derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[17][18][19] The introduction of the difluoromethoxy group can significantly alter these properties.

Investigation of Photophysical Properties

A systematic investigation of the absorption and emission properties of this compound and its derivatives is warranted.

Proposed Research Plan:

-

Synthesis of a small library of derivatives: Introduce electron-donating and electron-withdrawing groups at various positions of the naphthalene ring to tune the electronic properties.

-

Characterization of photophysical properties: Measure the UV-Vis absorption and fluorescence emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents.

-

Computational modeling: Use density functional theory (DFT) and time-dependent DFT (TD-DFT) to rationalize the observed photophysical properties and guide the design of new materials.

| Property to Investigate | Experimental Technique | Rationale |

| Absorption and Emission Maxima | UV-Vis and Fluorescence Spectroscopy | To determine the effect of the -OCF₂H group on the electronic transitions. |

| Fluorescence Quantum Yield | Comparative method using a standard fluorophore | To quantify the efficiency of light emission. |

| Excited-State Lifetime | Time-Correlated Single Photon Counting (TCSPC) | To understand the dynamics of the excited state. |